molecular formula C18H28N2O2S B2772446 N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 953259-71-7

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2772446
CAS No.: 953259-71-7
M. Wt: 336.49
InChI Key: XPQZKGDHGBXMED-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. This compound features a 3-methylbenzenesulfonamide group linked to a 1-cyclopentylpiperidin-4-ylmethyl moiety, a structural motif present in compounds investigated for various pharmacological activities . The structural architecture of this compound suggests significant research potential. The sulfonamide group is a recognized pharmacophore in the design of enzyme inhibitors . Specifically, similar sulfonamide-bearing compounds have demonstrated potent inhibitory activity against carbonic anhydrase (CA) isoenzymes, which are targets for research in conditions like glaucoma and epilepsy . Furthermore, the cyclopentylpiperidine moiety is a common feature in molecules that interact with the central nervous system, indicating potential utility in neuropharmacological research . Related benzenesulfonamide compounds have also been studied for their ability to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis, highlighting the broader applicability of this chemical class in oncology research . Researchers can employ this chemical as a versatile building block or a reference standard in hit-to-lead optimization campaigns, particularly for programs targeting enzymes and G-protein coupled receptors. Its defined structure and high purity make it suitable for in vitro binding assays, enzymatic inhibition studies, and the synthesis of more complex analog libraries.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-15-5-4-8-18(13-15)23(21,22)19-14-16-9-11-20(12-10-16)17-6-2-3-7-17/h4-5,8,13,16-17,19H,2-3,6-7,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQZKGDHGBXMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves the following steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of N-cyclopentylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.

  • Alkylation Reaction: : The next step involves the alkylation of 1-cyclopentylpiperidine with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

  • Sulfonamide Formation: : The final step is the sulfonamide formation, where the alkylated piperidine is reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactions, use of more efficient catalysts, and automation to ensure consistency and scalability. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and potential therapeutic effects.

  • Medicine: : As a sulfonamide derivative, it may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

  • Industry: : The compound can be utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclopentylpiperidin-4-yl)methyl)-benzenesulfonamide
  • N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
  • N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Uniqueness

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its binding affinity and selectivity towards biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for targeted research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide (CAS RN: 953259-71-7) is a synthetic organic compound belonging to the sulfonamide class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclopentylpiperidine moiety linked to a methylbenzenesulfonamide group. The molecular formula is C18H28N2O2SC_{18}H_{28}N_{2}O_{2}S, with a molecular weight of 336.49 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameN-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzenesulfonamide
Molecular FormulaC₁₈H₂₈N₂O₂S
Molecular Weight336.49 g/mol
InChI KeyXPQZKGDHGBXMED-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperidine Intermediate : This can be achieved through the hydrogenation of N-cyclopentylpyridine.
  • Alkylation Reaction : Alkylation of 1-cyclopentylpiperidine with an appropriate alkylating agent in the presence of a base.
  • Sulfonamide Formation : Reaction with sulfonyl chloride to form the sulfonamide group.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction may lead to:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : Altering receptor signaling pathways, which can affect various physiological processes.

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties, and this compound is no exception. Studies have indicated that compounds in this class exhibit activity against a range of bacteria and fungi, potentially making them candidates for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that similar sulfonamides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable efficacy.
  • Enzyme Inhibition Studies : Research has shown that sulfonamides can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition mechanism is crucial for their antibacterial action.
  • Cellular Assays : In vitro studies using cellular assays have indicated that this compound may influence cell proliferation and apoptosis, suggesting potential applications in cancer research.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameAntimicrobial ActivityEnzyme Target
N-(4-fluorobenzene)sulfonamideModerateDihydropteroate synthase
N-(cyclohexylmethyl)-3-methylbenzenesulfonamideHighDihydropteroate synthase
N-(cyclopentylpiperidin-4-yl)methylsulfamethoxazoleHighDihydropteroate synthase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by sulfonamide coupling. Key steps include:

  • Cyclopentyl group introduction : Alkylation or reductive amination of the piperidine nitrogen under inert atmosphere (e.g., argon) using cyclopentyl halides .
  • Sulfonamide coupling : Reacting the intermediate amine with 3-methylbenzenesulfonyl chloride in dichloromethane or THF, with triethylamine as a base .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms piperidine cyclopentyl substitution (δ ~2.5–3.5 ppm for N-CH2) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) .
  • IR spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the compound’s structure influence its solubility and bioavailability in preclinical models?

  • Methodology :

  • LogP determination : Use shake-flask or HPLC-derived methods to measure partition coefficients. The cyclopentyl group increases lipophilicity, while the sulfonamide enhances aqueous solubility .
  • Solubility assays : Perform pH-dependent solubility studies (e.g., PBS, simulated gastric fluid) .
  • Permeability : Evaluate via Caco-2 cell monolayers or PAMPA assays .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular conformation of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ether into dichloromethane solution). Use SHELXL for refinement to resolve torsional angles of the cyclopentyl-piperidine moiety and sulfonamide geometry .
  • WinGX suite : Process diffraction data for anisotropic displacement parameters and hydrogen-bonding networks (e.g., sulfonamide N-H⋯O interactions) .

Q. What computational strategies can predict the compound’s binding modes with potential enzymatic targets (e.g., carbonic anhydrase)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites. Prioritize sulfonamide-Zn²+ coordination in carbonic anhydrase .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and entropy contributions .
  • Free-energy calculations : Compute ΔG binding via MM/PBSA or FEP for lead optimization .

Q. How should researchers address conflicting bioactivity data across enzymatic vs. cell-based assays?

  • Methodology :

  • Assay validation : Confirm target engagement via cellular thermal shift assays (CETSA) or SPR .
  • Off-target screening : Use kinase/GPCR panels to identify promiscuity.
  • Metabolite analysis : LC-MS/MS to detect intracellular degradation (e.g., sulfonamide cleavage) .

Q. What strategies improve enantiomeric purity during synthesis, given the chiral piperidine center?

  • Methodology :

  • Chiral resolution : Use preparative HPLC with amylose-based columns or derivatize with chiral auxiliaries (e.g., Mosher’s acid) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclopentyl-piperidine formation .

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